Boldine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

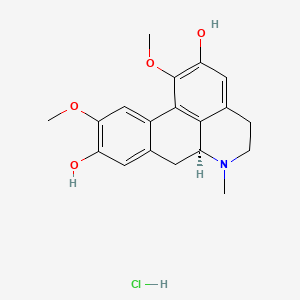

(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18;/h7-9,13,21-22H,4-6H2,1-3H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGNKMCHLPQCMV-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16625-69-7 | |

| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, hydrochloride (1:1), (6aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16625-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boldine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016625697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,6a,7-tetrahydro-2,9-dihydroxy-1,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOLDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6R77KSG8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Boldine Hydrochloride: A Technical Guide for Researchers

Introduction

Boldine ((S)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol), a naturally occurring aporphine alkaloid, is the principal active constituent of the Chilean boldo tree (Peumus boldus)[1][2]. Historically utilized in traditional medicine for treating gastrointestinal and hepatic ailments, boldine has garnered significant scientific interest for its diverse pharmacological properties[2][3]. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of boldine hydrochloride, with a focus on its antioxidant, anti-inflammatory, and receptor-mediated activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural compound. While boldine itself is hydrophobic, it can be formulated as this compound to enhance its water solubility for research and potential pharmaceutical applications[1]. It's important to note that in a physiological environment (pH 7.4), this compound will largely exist in its neutral form[1].

Core Mechanism: Antioxidant and Radical Scavenging Properties

A foundational aspect of boldine's mechanism of action lies in its potent antioxidant and free radical scavenging capabilities[4][5]. This activity is attributed to the phenolic hydroxyl groups within its chemical structure, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS)[6].

Inhibition of Lipid Peroxidation

Boldine effectively inhibits lipid peroxidation, a key process in cellular injury driven by oxidative stress. In vitro studies have demonstrated that boldine can prevent the auto-oxidation of brain homogenates and the 2,2'-azobis(2-amidinopropane) (AAPH)-induced lipid peroxidation of red blood cell membranes at low micromolar concentrations[5]. A distinguishing feature of boldine's antioxidant activity is its ability to inhibit iron-mediated peroxidation at concentrations significantly lower than that of the iron catalyst, a characteristic not shared by all antioxidants[7].

Protection Against Protein Oxidation

Beyond lipids, proteins are also major targets of free radical damage. Boldine has been shown to protect enzymes, such as lysozyme, from inactivation induced by peroxyl radicals[5][7]. This protective effect is linked to the preservation of critical amino acid residues, like tryptophan, from oxidation[7].

The antioxidant properties of boldine are fundamental to many of its other observed pharmacological effects, including its neuroprotective, hepatoprotective, and cardioprotective actions[1][8].

Anti-inflammatory Mechanisms: Beyond Antioxidant Activity

Boldine exerts significant anti-inflammatory effects through multiple, interconnected pathways. While its antioxidant action contributes to reducing inflammation, it also directly modulates key inflammatory signaling cascades.

Inhibition of Pro-inflammatory Mediators

In vivo studies have shown that boldine exhibits a dose-dependent anti-inflammatory effect in carrageenan-induced paw edema models, with an oral ED50 of 34 mg/kg in guinea pigs[9][10]. This effect is, at least in part, mediated by the inhibition of prostaglandin biosynthesis[9]. Furthermore, boldine can decrease the expression of pro-inflammatory cytokines in various disease models[4].

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Boldine has been demonstrated to reduce NF-κB signaling[1]. This inhibition of NF-κB activation is a key mechanism underlying its anti-inflammatory and chemotherapeutic potential[11].

Blockade of Connexin Hemichannels and Inflammasome Activation

Recent compelling evidence has identified the blockade of connexin (Cx) hemichannels (HCs) as a major mechanism of action for boldine[1][4][12][13]. Connexin hemichannels are pores in the cell membrane that, when opened pathologically, can lead to cellular stress and inflammation.

Boldine has been shown to inhibit Cx HCs, as well as pannexin 1 (Panx1) HCs and the purinergic receptor P2X7[1]. This blockade significantly reduces the influx of Ca2+ and efflux of K+, which are crucial activators of the NLRP3 inflammasome. Consequently, boldine diminishes the activation of caspase-1 and the subsequent production of the potent pro-inflammatory cytokine IL-1β[1].

// Nodes Boldine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CxHC [label="Connexin Hemichannels (CxHCs)", fillcolor="#FBBC05", fontcolor="#202124"]; Panx1 [label="Pannexin 1 (Panx1)", fillcolor="#FBBC05", fontcolor="#202124"]; P2X7R [label="P2X7 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; K_Efflux [label="K⁺ Efflux", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammasome [label="NLRP3 Inflammasome Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase1 [label="Caspase-1 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL1b [label="IL-1β Production", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Boldine -> CxHC [label="Inhibits", color="#EA4335"]; Boldine -> Panx1 [label="Inhibits", color="#EA4335"]; Boldine -> P2X7R [label="Inhibits", color="#EA4335"]; CxHC -> Ca_Influx [label="Mediates", color="#5F6368"]; Panx1 -> Ca_Influx [label="Mediates", color="#5F6368"]; P2X7R -> Ca_Influx [label="Mediates", color="#5F6368"]; CxHC -> K_Efflux [label="Mediates", color="#5F6368"]; Panx1 -> K_Efflux [label="Mediates", color="#5F6368"]; P2X7R -> K_Efflux [label="Mediates", color="#5F6368"]; Ca_Influx -> Inflammasome [label="Activates", color="#34A853"]; K_Efflux -> Inflammasome [label="Activates", color="#34A853"]; Inflammasome -> Caspase1 [label="Leads to", color="#5F6368"]; Caspase1 -> IL1b [label="Cleaves pro-IL-1β to", color="#5F6368"];

// Invisible edges for alignment edge [style=invis]; CxHC -> Panx1; Panx1 -> P2X7R; }

Figure 1: Boldine's inhibition of inflammasome activation.

Receptor-Mediated Mechanisms

Boldine's pharmacological profile is further broadened by its interaction with various neurotransmitter receptors.

Serotonergic System

Boldine has been shown to interact with serotonin (5-HT) receptors. Specifically, it displaces ligands from both 5-HT3A and 5-HT3AB receptors and reduces 5-HT-induced calcium influx with an IC50 value of approximately 5 µM in transfected human embryonic kidney cells[1]. Molecular docking studies have also suggested that 5-HT receptors are potential targets for boldine's antidepressant-like effects[14].

Dopaminergic System

The effects of boldine on the dopaminergic system appear to be dose-dependent and may be more pronounced at higher concentrations. While one study found no effect of boldine (40 mg/kg) on apomorphine-induced behaviors in mice, it did reduce some apomorphine-induced effects in rats at the same dose[1]. Halogenation of the boldine structure has been shown to increase its affinity for D1-like dopamine receptors[15].

Adrenergic and Cholinergic Systems

Boldine has been reported to be biologically active at α-adrenergic receptors[16]. It also exhibits inhibitory activity against acetylcholinesterase with an IC50 of approximately 8 µM, suggesting a potential role in modulating cholinergic neurotransmission[1][17].

Modulation of Other Signaling Pathways

Boldine's influence extends to several other critical signaling pathways, contributing to its diverse therapeutic potential.

Vascular Effects and Nitric Oxide Signaling

Boldine induces endothelium-dependent vasodilation, an effect that is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway[8]. It improves endothelial function by protecting NO from degradation by ROS and by inhibiting NADPH oxidase, a major source of vascular oxidative stress[18]. Furthermore, boldine can downregulate the angiotensin II-AT1R-BMP4-ROS signaling cascade, which is implicated in endothelial dysfunction[18].

// Nodes Boldine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH_Oxidase [label="NADPH Oxidase", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Endothelium-Dependent Vasodilation", fillcolor="#F1F3F4", fontcolor="#202124"]; Endothelial_Function [label="Improved Endothelial Function", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Boldine -> NADPH_Oxidase [label="Inhibits", color="#EA4335"]; NADPH_Oxidase -> ROS [label="Produces", color="#5F6368"]; ROS -> NO [label="Degrades", color="#EA4335"]; eNOS -> NO [label="Produces", color="#5F6368"]; NO -> Vasodilation [label="Promotes", color="#34A853"]; Vasodilation -> Endothelial_Function [label="Contributes to", color="#5F6368"]; Boldine -> Endothelial_Function [label="Directly Promotes", color="#34A853"]; }

Figure 2: Boldine's mechanism for improving endothelial function.

Anticancer Mechanisms

In the context of oncology, boldine has demonstrated cytotoxic effects and the ability to induce apoptosis in cancer cells[2][11]. One of the identified mechanisms is the inhibition of the Notch signaling pathway. In human oral carcinoma cells, boldine treatment led to modified expression of Notch1, Hes1, Hey1, and Jagged1, which are key components of this pathway[19]. This was accompanied by an increase in oxidative stress, disruption of mitochondrial membrane potential, and upregulation of pro-apoptotic markers like Bax and caspases 3 and 9[19].

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of boldine is crucial for its development as a therapeutic agent. Following oral administration in rats, boldine is rapidly absorbed, with peak plasma concentrations reached within 30 minutes[15][20]. It is preferentially distributed to the liver, where it reaches concentrations sufficient for its antioxidant and hepatoprotective effects[15][20]. However, boldine has a low oral bioavailability (likely less than 20%), which is attributed to high first-pass metabolism in the liver, primarily through glucuronidation and sulfation[1].

| Pharmacokinetic Parameter | Value/Observation | Species | Reference |

| Time to Peak Plasma Concentration (Oral) | ~30 minutes | Rat | [20] |

| Bioavailability | <20% | Rat | [1] |

| Volume of Distribution | 3.2 L | Rat | [1] |

| Primary Site of Accumulation | Liver | Rat | [20] |

| Primary Metabolism | Glucuronidation and Sulfation | Rat | [1] |

Experimental Protocols

In Vitro Assessment of Antioxidant Activity (DPPH Assay)

-

Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add varying concentrations of the boldine solution. Add the DPPH solution to each well and mix. A positive control (e.g., ascorbic acid) and a blank (solvent only) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

In Vivo Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Animal Model: Use a suitable rodent model, such as Wistar rats or Swiss albino mice.

-

Grouping: Divide the animals into control, standard (e.g., indomethacin), and boldine-treated groups.

-

Drug Administration: Administer this compound orally or intraperitoneally at various doses one hour before the induction of inflammation.

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The mechanism of action of this compound is multifaceted, extending well beyond its initial characterization as a simple antioxidant. Its ability to potently inhibit connexin hemichannels and the subsequent inflammasome activation represents a significant and recently elucidated aspect of its anti-inflammatory properties. This, combined with its modulation of NF-κB, nitric oxide signaling, and various neurotransmitter receptors, underscores its potential as a therapeutic agent for a wide range of conditions, including inflammatory disorders, cardiovascular diseases, neurodegenerative conditions, and cancer. While its low oral bioavailability presents a challenge, ongoing research into novel formulations and synthetic derivatives may unlock the full therapeutic potential of this remarkable natural alkaloid. Further investigation into its complex polypharmacology is warranted to fully delineate its mechanisms and clinical applications.

References

-

Sáez, J. C., et al. (2024). Pharmacology of boldine: summary of the field and update on recent advances. Frontiers in Pharmacology, 15, 1427147. [Link]

-

Backhouse, N., et al. (1994). Anti-inflammatory and antipyretic effects of boldine. Agents and Actions, 42(3-4), 114-117. [Link]

-

Sáez, J. C., et al. (2024). Pharmacology of boldine: summary of the field and update on recent advances. Frontiers in Pharmacology. [Link]

-

de Souza, P., et al. (2022). Boldine, an Alkaloid from Peumus boldus Molina, Induces Endothelium-Dependent Vasodilation in the Perfused Rat Kidney: Involvement of Nitric Oxide and Small-Conductance Ca2+-Activated K+ Channel. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Jimenez, I., & Speisky, H. (2000). Biological disposition of boldine: in vitro and in vivo studies. Phytotherapy Research, 14(4), 254-260. [Link]

-

O'Brien, P., et al. (2006). Boldine and its antioxidant or health-promoting properties. Chemico-Biological Interactions, 159(1), 1-17. [Link]

-

Pandurangan, A. K., et al. (2025). Boldine as a Potent Anticancer Agent: Induction of Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis via Inhibition of Notch Signaling in Human Oral Carcinoma Cells. Journal of Biochemical and Molecular Toxicology, 39(8), e70424. [Link]

-

Backhouse, N., et al. (1994). Anti-inflammatory and antipyretic effects of boldine. Scilit. [Link]

-

El-Seadawy, H. A., et al. (2022). Boldine Alkaloid: Holistic Overview on Potential Health Benefits and Medicinal Merits a comprehensive review. ResearchGate. [Link]

-

Jimenez, I., & Speisky, H. (2000). Biological disposition of boldine: In vitro and in vivo studies. ResearchGate. [Link]

-

Sáez, J. C., et al. (2024). Pharmacology of boldine: summary of the field and update on recent advances. Icahn School of Medicine at Mount Sinai. [Link]

-

Lau, Y. S., et al. (2015). Boldine Ameliorates Vascular Oxidative Stress and Endothelial Dysfunction: Therapeutic Implication for Hypertension and Diabetes. Journal of Cardiovascular Pharmacology. [Link]

-

Boeing, T., et al. (2020). Gastroprotective effect of the alkaloid boldine: Involvement of non-protein sulfhydryl groups, prostanoids and reduction on oxidative stress. Chemico-Biological Interactions, 327, 109166. [Link]

-

Sáez, J. C., et al. (2024). Pharmacology of boldine: summary of the field and update on recent advances. eScholarship, University of California. [Link]

-

Aswar, U. M., et al. (2023). An Overview of Chemistry, Kinetics, Toxicity and Therapeutic Potential of Boldine in Neurological Disorders. Neurochemical Research, 48(10), 3047-3062. [Link]

-

Chaurasiya, N. D., et al. (2015). Synthetic and Biological Exploration of (+)-Boldine - Identification of potential CNS receptor ligands. SciSpace. [Link]

-

Speisky, H., et al. (1991). Antioxidant Properties of the Alkaloid Boldine in Systems Undergoing Lipid Peroxidation and Enzyme Inactivation. Biochemical Pharmacology, 41(10), 1575-1581. [Link]

-

Pandurangan, A. K., et al. (2014). Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models. Cellular Oncology, 37(6), 403-415. [Link]

-

Sáez, J. C., et al. (2024). Pharmacology of boldine: summary of the field and update on recent advances. PubMed. [Link]

-

Cermanova, J., et al. (2016). Pharmacokinetics of Boldine in Control and Mrp2-Deficient Rats. ResearchGate. [Link]

-

Nabavi, S. F., et al. (2015). Boldine as antioxidant: From farm to pharmacy. IRIS Unina. [Link]

-

Wang, Y., et al. (2022). Synthesis, Antidepressant Activity Evaluation and Computational Studies of Boldine Derivatives. Physical Chemistry Research, 10(4), 545-558. [Link]

-

Gómez, C., et al. (2010). Detection of boldine via HPLC in Peumus boldus Molina propagated by in vitro culture. IDECEFYN. [Link]

-

Das, N., et al. (2024). Boldine: a narrative review of the bioactive compound with versatile biological and pharmacological potential. Pharmaceutical Biology, 62(1), 13-28. [Link]

Sources

- 1. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. idecefyn.com.ar [idecefyn.com.ar]

- 4. Frontiers | Pharmacology of boldine: summary of the field and update on recent advances [frontiersin.org]

- 5. Antioxidant properties of the alkaloid boldine in systems undergoing lipid peroxidation and enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boldine as antioxidant: From farm to pharmacy [iris.unina.it]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

- 8. Boldine, an Alkaloid from Peumus boldus Molina, Induces Endothelium-Dependent Vasodilation in the Perfused Rat Kidney: Involvement of Nitric Oxide and Small-Conductance Ca2+-Activated K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antipyretic effects of boldine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.mssm.edu [scholars.mssm.edu]

- 13. Pharmacology of boldine: summary of the field and update on recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. physchemres.org [physchemres.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. An Overview of Chemistry, Kinetics, Toxicity and Therapeutic Potential of Boldine in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Boldine Ameliorates Vascular Oxidative Stress and Endothelial Dysfunction: Therapeutic Implication for Hypertension and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boldine as a Potent Anticancer Agent: Induction of Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis via Inhibition of Notch Signaling in Human Oral Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biological disposition of boldine: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boldine Hydrochloride as a Connexin Hemichannel Blocker

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of boldine hydrochloride, a naturally occurring aporphine alkaloid, and its role as a potent inhibitor of connexin hemichannels (Cx HCs). Traditionally recognized for its antioxidant and anti-inflammatory properties, compelling recent evidence has repositioned boldine as a specific blocker of these crucial membrane pores.[1][2][3] This shift in understanding has significant implications for research and therapeutic development, particularly in fields where pathological hemichannel activity is a key driver of disease, such as neurodegeneration and chronic inflammation.[1][4][5] This document will detail the molecular mechanism of boldine's action, provide validated experimental protocols for its study, and discuss its application as both a research tool and a potential therapeutic agent.

The Biology of Connexin Hemichannels: From Communication to Pathology

Connexin proteins are the fundamental units of two distinct types of channels: gap junctions and hemichannels.[6][7] While gap junctions are formed by the docking of two hemichannels (or connexons) from adjacent cells to create a continuous intercellular channel, undocked hemichannels exist at the plasma membrane, forming a direct conduit between the cytoplasm and the extracellular environment.[7][8][9]

Under normal physiological conditions, connexin hemichannels are predominantly closed, a protective state essential for maintaining cellular homeostasis and ionic gradients.[8] However, a variety of pathological stimuli can trigger their opening, including:

The pathological opening of these hemichannels leads to a detrimental cascade of events. It allows the unregulated release of crucial signaling molecules like ATP and glutamate into the extracellular space, which can act as paracrine signals that propagate inflammation and cell death.[8][10] Simultaneously, it facilitates an influx of ions like Ca²⁺, disrupting cellular homeostasis and activating damaging downstream pathways.[1] This aberrant activity implicates connexin hemichannels in a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and ischemia-reperfusion injury.[6][10]

This compound: A Molecular Profile

Boldine is an aporphine alkaloid derived primarily from the leaves and bark of the Chilean Boldo tree (Peumus boldus).[1][11] Its hydrochloride salt form enhances its solubility for experimental use.

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₂ClNO₄ | [12] |

| Molecular Weight | 363.8 g/mol | [1] |

| IUPAC Name | (S)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol hydrochloride | [1] |

| Primary Pharmacological Class | Connexin Hemichannel Blocker | [1][2][3] |

| Other Known Activities | Antioxidant, Anti-inflammatory, P2X7 Receptor Antagonist, Pannexin 1 Blocker | [1][3][13] |

While initially investigated for its potent antioxidant capabilities, research has demonstrated that many of boldine's therapeutic effects in animal models of disease are more directly attributable to its blockade of connexin hemichannels rather than its free-radical scavenging activity.[1][2] A crucial aspect of its mechanism is its ability to inhibit hemichannels without significantly affecting the function of fully formed gap junction channels, providing a degree of specificity that is highly desirable in a therapeutic context.[1]

Mechanism of Action: How Boldine Inhibits Pathological Hemichannel Activity

Boldine's primary mechanism as a therapeutic agent in the context of this guide is its direct inhibition of connexin and pannexin 1 hemichannels.[1] This blockade is a key event that interrupts the pathological signaling cascades initiated by aberrant channel opening.

The key downstream consequences of boldine-mediated hemichannel blockade include:

-

Prevention of Pathological Ion Flux: By blocking the channel pore, boldine prevents the detrimental influx of Ca²⁺ and efflux of K⁺, which are critical triggers for inflammasome activation.[1]

-

Inhibition of Inflammasome Activation: The inflammasome is a multiprotein complex that drives inflammatory responses. By preventing the ion fluxes that activate it, boldine reduces the activation of caspase-1 and the subsequent production and release of the potent pro-inflammatory cytokine IL-1β.[1]

-

Suppression of ATP and Glutamate Release: In conditions like Alzheimer's disease, reactive glial cells (astrocytes and microglia) exhibit excessive hemichannel activity, releasing ATP and glutamate that contribute to neuronal damage.[5] Oral administration of boldine has been shown to prevent this release and alleviate neuronal suffering in mouse models.[5]

Experimental Protocols for Assessing Boldine's Efficacy

To rigorously evaluate the activity of this compound as a connexin hemichannel blocker, standardized and self-validating experimental protocols are essential. The following sections describe two primary methodologies: dye uptake assays for measuring channel permeability and electrophysiology for direct assessment of channel currents.

Dye Uptake Assay for Hemichannel Permeability

Expertise & Causality: This assay provides a robust, high-throughput method to visualize and quantify hemichannel activity.[9] The core principle is that under basal conditions, fluorescent dyes like ethidium bromide (EtBr) or DAPI are membrane-impermeable.[9][14] When hemichannels are opened by a specific stimulus (e.g., removal of extracellular Ca²⁺), the dye flows into the cell down its concentration gradient.[4][9] The resulting increase in intracellular fluorescence is directly proportional to hemichannel permeability. Ethidium bromide is a common choice as its fluorescence quantum yield increases dramatically upon intercalating with nucleic acids, providing a strong and easily detectable signal.

Trustworthiness (Self-Validating Protocol): A robust protocol must include multiple controls to ensure that the observed dye uptake is specifically through connexin hemichannels and is inhibited by the test compound.

Step-by-Step Methodology:

-

Cell Culture: Plate cells of interest (e.g., primary astrocytes, HeLa cells transfected with a specific connexin) onto glass-bottom imaging dishes. Culture until they reach 70-80% confluency.

-

Preparation of Solutions:

-

Normal Buffer (NB): Hanks' Balanced Salt Solution (HBSS) containing Ca²⁺ (e.g., 2 mM).

-

Low-Calcium Buffer (LCB): HBSS without Ca²⁺. This is the stimulus to open hemichannels.

-

Dye Solution: Prepare a 5 µM solution of Ethidium Bromide in LCB.

-

Test Solutions: Prepare Dye Solution containing the desired concentrations of this compound (e.g., 1-100 µM).

-

Vehicle Control: Dye Solution containing the same solvent concentration used for boldine (e.g., 0.1% DMSO).

-

Positive Control Blocker: Dye Solution containing a known Cx HC blocker (e.g., a connexin mimetic peptide).[8]

-

-

Experimental Procedure:

-

Wash cells twice with NB.

-

Acquire a baseline fluorescence image (Time 0) in NB.

-

Replace NB with the appropriate test solution (Dye Solution, Vehicle, Boldine, or Positive Control Blocker).

-

Incubate for a set time (e.g., 15 minutes) at 37°C.

-

Wash cells three times with NB to remove extracellular dye.

-

Acquire final fluorescence images of the same fields of view.

-

-

Data Acquisition and Analysis:

-

Using imaging software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of at least 50-100 individual cells per condition.

-

Subtract the background fluorescence from each measurement.

-

Calculate the "Dye Uptake" as the change in fluorescence intensity (Final - Baseline).

-

Normalize the results to the Vehicle Control condition. Data should show that boldine reduces dye uptake in a dose-dependent manner, similar to the positive control blocker.

-

Whole-Cell Electrophysiology

Expertise & Causality: Electrophysiology, specifically the whole-cell patch-clamp technique, is the gold standard for studying ion channels.[8][15] It provides a direct, real-time measurement of the ionic currents flowing through hemichannels. This allows for detailed characterization of channel properties like conductance, gating kinetics, and voltage dependence, and provides definitive evidence of channel blockade by a compound like boldine.

Trustworthiness (Self-Validating Protocol): The protocol's integrity relies on obtaining a stable, low-noise recording (a "giga-seal") and demonstrating reversible blockade. Applying the vehicle alone should have no effect, and the effect of boldine should ideally be "washed out" by perfusing the cell with a drug-free solution, demonstrating the specificity of the interaction.

Step-by-Step Methodology:

-

Cell Preparation: Use cells cultured on glass coverslips, as described for the dye uptake assay.

-

Electrophysiology Rig: A standard patch-clamp rig is required, including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Solutions:

-

External Solution: A low-Ca²⁺ solution to maximize hemichannel opening probability.

-

Internal (Pipette) Solution: A solution mimicking the intracellular ionic environment.

-

-

Obtaining a Recording:

-

A glass micropipette filled with internal solution is lowered onto a single cell.

-

Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

A further pulse of suction ruptures the membrane patch under the pipette, establishing the "whole-cell" configuration.

-

-

Voltage Protocol and Drug Application:

-

The cell's membrane potential is held at a negative potential where hemichannels are typically closed (e.g., -40 mV).

-

A voltage-step protocol is applied (e.g., steps from -60 mV to +60 mV) to elicit characteristic hemichannel currents, which are typically outwardly rectifying.

-

After recording stable baseline currents, the external solution is perfused with one containing this compound.

-

The voltage protocol is repeated to measure the currents in the presence of the drug.

-

(Optional but recommended) A "washout" step is performed by perfusing with the original drug-free external solution to see if the current recovers.

-

-

Data Analysis:

-

The current amplitude at each voltage step is measured before, during, and after boldine application.

-

The percentage of current inhibition is calculated at each voltage.

-

Current-Voltage (I-V) plots are generated to visualize the effect of boldine on the channel's electrical properties.

-

Conclusion and Future Directions

This compound has been firmly established as a valuable tool for studying connexin hemichannels. Its mechanism of action, centered on the direct blockade of the hemichannel pore, provides a more precise explanation for its wide-ranging therapeutic effects than its previously assumed role as a general antioxidant.[1][2] The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to reliably investigate its effects and explore the role of hemichannels in their specific models of disease.

The ability of boldine to selectively inhibit hemichannels over gap junctions, coupled with its proven efficacy in preclinical models of neurodegenerative disease, makes it a compelling lead compound for further therapeutic development.[1][5] Future research should focus on structure-activity relationship (SAR) studies to develop analogues with even greater potency and specificity, paving the way for novel treatments targeting the pathological activity of connexin hemichannels.

References

-

Sáez, J. C., Burrell, J. C., Cahill, C. M., Cullen, D. K., Devi, L. A., Gilbert, R. J., ... & Cardozo, C. P. (2024). Pharmacology of boldine: summary of the field and update on recent advances. Frontiers in Pharmacology, 15, 1427147. [Link]

-

El-Seadawy, A. M., El-Mallah, A., El-Haddad, A. E., & El-Sayad, M. (2022). Boldine Alkaloid: Holistic Overview on Potential Health Benefits and Medicinal Merits a comprehensive review. Egyptian Journal of Chemistry, 65(13), 1-1. [Link]

-

Lau, Y. S., Ramasamy, K., Abdul Wahab, N., & Yusof, M. I. M. (2015). Boldine Ameliorates Vascular Oxidative Stress and Endothelial Dysfunction: Therapeutic Implication for Hypertension and Diabetes. Journal of cardiovascular pharmacology, 65(6), 522–531. [Link]

-

Wang, N., & He, Y. (2022). The Role of Connexin Hemichannels in Inflammatory Diseases. International journal of molecular sciences, 23(3), 1693. [Link]

-

Li, G., Liu, J., & Zhang, Z. (2024). Connexin 43 hemichannels and related diseases. Antibody Therapeutics, 7(4), 285–296. [Link]

-

Mariano, L. N. B., Boeing, T., da Silva, R. C. M. V. A. F., de Souza, P., de Oliveira, L. C., Iacomini, M., ... & da Silva, L. M. (2022). Boldine, an Alkaloid from Peumus boldus Molina, Induces Endothelium-Dependent Vasodilation in the Perfused Rat Kidney: Involvement of Nitric Oxide and Small-Conductance Ca2+-Activated K+ Channel. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]

-

Harris, A. L. (2023). Connexin Gap Junction Channels and Hemichannels: Insights from High-Resolution Structures. International Journal of Molecular Sciences, 24(13), 10599. [Link]

-

Retamal, M. A., León, D., & Aravena, A. (2018). Evaluation of Connexin Hemichannel Activity In Vivo. In Connexin-Mediated Cell Communication (pp. 165-172). Humana Press, New York, NY. [Link]

-

Sun, Y., & Xia, X. (2024). Bridging Hypoxia and Vision Loss: The Emerging Role of Connexins in Local and Systemic Eye Diseases. International Journal of Molecular Sciences, 25(1), 586. [Link]

-

Johnson, R., & Leybaert, L. (2017). Connexin Hemichannels: Methods for Dye Uptake and Leakage. Cell biology and translational medicine, 1, 249-266. [Link]

-

Danesh-Meyer, H. V., Kerr, N. M., Zhang, J., Eady, E. K., O'Carroll, S. J., & Green, C. R. (2020). Connexin therapeutics: blocking connexin hemichannel pores is distinct from blocking pannexin channels or gap junctions. Expert opinion on therapeutic targets, 24(10), 989-1002. [Link]

-

Johnson, R. G., & Leybaert, L. (2016). Connexin Hemichannels: Methods for Dye Uptake and Leakage. Cell biochemistry and biophysics, 74(4), 439-455. [Link]

-

Sáez, J. C., Burrell, J. C., Cahill, C. M., Cullen, D. K., Devi, L. A., Gilbert, R. J., ... & Cardozo, C. P. (2024). Pharmacology of boldine: summary of the field and update on recent advances. Frontiers in Pharmacology, 15. [Link]

-

Sáez, J. C., Burrell, J. C., Cahill, C. M., Cullen, D. K., Devi, L. A., Gilbert, R. J., ... & Cardozo, C. P. (2024). Pharmacology of boldine: summary of the field and update on recent advances. Frontiers in Pharmacology, 15, 1427147. [Link]

-

García, I. E., & Contreras, J. E. (2024). Decoding Connexin Hemichannels: Structure, Function, and Regulatory Mechanisms. Annual Review of Physiology, 86. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 45045237, this compound. [Link]

-

Fiori, M. C., & Valiunas, V. (2017). Connexin hemichannel and pannexin channel electrophysiology: How do they differ?. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1859(9), 1664-1672. [Link]

-

Sáez, J. C., et al. (2024). Molecular targets of boldine. ResearchGate. [Link]

-

Myers, J. B., & Harris, A. L. (2022). Model-based Evaluation of Connexin Hemichannel Permeability. bioRxiv. [Link]

-

Grokipedia. (n.d.). Boldine. [Link]

-

Contreras, J. E., Sánchez, H. A., Veliz, L. P., & Bukauskas, F. F. (2003). Gating and regulation of connexin 43 (Cx43) hemichannels. Proceedings of the National Academy of Sciences, 100(20), 11388-11393. [Link]

-

Yi, C., Ezan, P., Fernández-Moncada, I., Orellana, J. A., & Giaume, C. (2017). Inhibition of glial hemichannels by boldine treatment reduces neuronal suffering in a murine model of Alzheimer's disease. Glia, 65(10), 1607-1625. [Link]

-

Potter, G. D., Krawczyk, M., Lörinczi, E., & Vereecke, J. (2022). Carboxyfluorescein Dye Uptake to Measure Connexin-mediated Hemichannel Activity in Cultured Cells. Bio-protocol, 12(24), e4567. [Link]

Sources

- 1. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Pharmacology of boldine: summary of the field and update on recent advances [escholarship.org]

- 4. Connexin Hemichannels: Methods for Dye Uptake and Leakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of glial hemichannels by boldine treatment reduces neuronal suffering in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Connexin therapeutics: blocking connexin hemichannel pores is distinct from blocking pannexin channels or gap junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Connexin Hemichannels in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Connexin Hemichannel Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Boldine, an Alkaloid from Peumus boldus Molina, Induces Endothelium-Dependent Vasodilation in the Perfused Rat Kidney: Involvement of Nitric Oxide and Small-Conductance Ca2+-Activated K+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C19H22ClNO4 | CID 45045237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Boldine Ameliorates Vascular Oxidative Stress and Endothelial Dysfunction: Therapeutic Implication for Hypertension and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Boldine Hydrochloride in Rodent Models: A Technical Guide for Researchers

Introduction: Unveiling the Therapeutic Potential of a Natural Alkaloid

Boldine ((S)-2,9-dihydroxy-1,10-dimethoxyaporphine), a naturally occurring aporphine alkaloid, is the principal bioactive constituent of the Chilean boldo tree (Peumus boldus Molina).[1] For centuries, extracts from this plant have been utilized in traditional medicine for various ailments, particularly those related to digestive and hepatic complications.[2] In recent decades, rigorous scientific investigation in rodent models has begun to elucidate the specific pharmacological properties of boldine, and its more soluble hydrochloride salt, revealing a molecule with multifaceted therapeutic potential.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of boldine hydrochloride in rodent models, designed for researchers, scientists, and drug development professionals. We will delve into its antioxidant, hepatoprotective, neuroprotective, and anti-inflammatory activities, presenting not just the findings, but the causality behind experimental designs and the detailed methodologies that underpin these discoveries. A significant focus of recent research has been on boldine's ability to block connexin hemichannels (CxHCs), a mechanism that appears to underlie many of its observed therapeutic effects.[3][4][5][6]

Pharmacokinetics and Metabolism in Rodents: A Foundation for Efficacy

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of boldine is critical for the design and interpretation of pharmacological studies. In vivo studies in rats have demonstrated that boldine is rapidly absorbed following oral administration, with peak plasma concentrations observed within 30 minutes.[5][7] The pharmacokinetic profile appears to be linear within the tested dose range of 25-75 mg/kg.[7]

Boldine exhibits significant tissue uptake, with a volume of distribution estimated at 3.2 L/kg in Lewis rats, a value much larger than the blood plasma volume.[7] The liver shows the highest concentration of boldine, reaching levels 4- to 5-fold greater than those required to protect against lipid peroxidation in vitro.[5][8] Detectable levels are also found in the brain and heart.[5] The elimination half-life of boldine in rats is relatively short, reported to be around 30 minutes.[5][7] Metabolism is a significant route of clearance, with boldine undergoing glucuronidation and sulfation.[9][10] The multidrug resistance-associated protein 2 (Mrp2) transporter plays a role in the biliary excretion of boldine and its conjugates.[9][10]

| Parameter | Value | Species | Route | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~30 min | Rat | Oral | [5][7] |

| Elimination Half-life (t1/2) | ~12-30 min | Rat | IV/Oral | [7][9] |

| Volume of Distribution (Vd) | 3.2 L/kg | Rat | IV | [7][9] |

| Bioavailability | ~7% | Rat | Oral | [9] |

| Major Metabolic Pathways | Glucuronidation, Sulfation | Rat | - | [9][11] |

Core Pharmacological Properties in Rodent Models

Antioxidant and Cytoprotective Effects

Boldine's potent antioxidant activity is a cornerstone of its pharmacological profile.[2][12] This property is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13] The two phenolic hydroxyl groups in its structure are key to this free radical scavenging activity.[12]

Experimental Models and Key Findings:

-

Streptozotocin (STZ)-Induced Diabetes in Rats: In this model of type 1 diabetes, oxidative stress is a key contributor to pancreatic β-cell damage. Oral administration of boldine was shown to attenuate hyperglycemia and weight loss.[14] Mechanistically, boldine decreased the levels of malondialdehyde (MDA) and carbonyls, markers of lipid peroxidation and protein oxidation, in the mitochondria of the pancreas, kidney, and liver.[14] It also modulated the activities of antioxidant enzymes like superoxide dismutase (MnSOD) and glutathione peroxidase.[14]

-

Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats: This model is widely used to study xenobiotic-induced hepatotoxicity, which is heavily mediated by oxidative stress. Boldine administration has been shown to protect against CCl4-induced liver damage by restoring the levels of enzymic and non-enzymic antioxidants.[15]

Signaling Pathway: Mitigation of Oxidative Stress

Caption: Boldine's antioxidant mechanism involves the direct scavenging of reactive oxygen and nitrogen species.

Hepatoprotective Properties

Building upon its antioxidant capacity, boldine exhibits significant hepatoprotective effects in various rodent models of liver injury.[2][12][16]

Experimental Models and Key Findings:

-

Thioacetamide (TAA)-Induced Hepatotoxicity in Rats: TAA is a potent hepatotoxin that induces acute liver failure. Oral administration of boldine (5, 10, and 20 mg/kg) to TAA-treated rats significantly reduced the serum levels of liver injury biomarkers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[16] Histopathological examination revealed that boldine treatment mitigated TAA-induced liver necrosis and inflammation.[16] Furthermore, boldine supplementation improved mitochondrial function, as evidenced by the restoration of mitochondrial dehydrogenase activity and membrane potential, and a reduction in mitochondrial swelling.[16]

-

Diethylnitrosamine (DEN)-Induced Hepatocarcinogenesis in Rats: In a model of liver cancer, boldine demonstrated anti-proliferative and pro-apoptotic effects.[17] It modulated the expression of Bcl-2 family proteins, upregulating the pro-apoptotic Bax and downregulating the anti-apoptotic Bcl-2, and increased the expression of cleaved caspase-3, indicating the induction of apoptosis.[17]

-

Bile Duct Ligation (BDL) in Rats: This model mimics cholestatic liver injury. Oral administration of boldine (5, 10, and 20 mg/kg/day) for 14 and 28 days in BDL rats restored glutathione content and tissue antioxidant capacity, and reduced liver fibrosis, necrosis, and inflammation.[15]

| Model | Species | Boldine Dosage | Key Outcomes | Reference |

| Thioacetamide-induced hepatotoxicity | Rat | 5, 10, 20 mg/kg (oral) | Reduced serum ALT/AST, mitigated oxidative stress, improved mitochondrial function | [16] |

| Diethylnitrosamine-induced hepatocarcinogenesis | Rat | Not specified | Modulated apoptotic markers (Bax, Bcl-2, caspase-3), antioxidant activity | [17] |

| Bile Duct Ligation | Rat | 5, 10, 20 mg/kg/day (oral) | Restored glutathione, reduced fibrosis and necrosis | [15] |

| Methylprednisolone-induced hepatotoxicity | Rat | 5, 10, 50 mg/kg (oral) | Decreased serum ALT/AST, reduced apoptosis and inflammation | [12] |

Neuroprotective Effects

Boldine's ability to cross the blood-brain barrier, albeit to a lesser extent than the liver, allows it to exert neuroprotective effects in various models of neurological disorders.[5] A key mechanism underlying its neuroprotection is the blockade of connexin hemichannels, which are implicated in neuroinflammation and neuronal damage.[13][18]

Experimental Models and Key Findings:

-

Amyotrophic Lateral Sclerosis (ALS) Mouse Model (SOD1G93A): In a genetic mouse model of ALS, oral administration of boldine (50 mg/kg/day) was well-tolerated and showed neuroprotective effects.[13][19] While the increase in median survival was not statistically significant, boldine-treated mice exhibited delayed disease progression, with improved performance in the horizontal ladder rung walk test, indicating preserved fine motor coordination.[13][19] In vitro studies using spinal cord cell cultures showed that boldine reduced the activity of connexin hemichannels and ROS levels, leading to increased motor neuron viability.[13][20]

-

Alzheimer's Disease (AD) Mouse Model: In a murine model of AD, long-term oral administration of boldine prevented the increase in glial hemichannel activity, astrocytic Ca2+ signaling, and the release of ATP and glutamate.[18] This ultimately alleviated hippocampal neuronal suffering, suggesting that targeting glial hemichannels with boldine could be a therapeutic strategy for neurodegenerative diseases.[18]

-

Cellular Models of Alzheimer's Disease: In hippocampal cells treated with amyloid-beta oligomers (AβO), boldine demonstrated neuroprotective effects by preventing synaptic impairment, normalizing intracellular calcium levels, rescuing mitochondrial membrane potential, and reducing mitochondrial ROS.[21]

Signaling Pathway: Neuroprotection via Connexin Hemichannel Blockade

Caption: Boldine exerts neuroprotective effects by blocking overactive connexin hemichannels in glial cells.

Anti-inflammatory Properties

Boldine has demonstrated significant anti-inflammatory activity in various rodent models, which is likely linked to its antioxidant properties and its ability to inhibit pro-inflammatory signaling pathways.[1][22][23]

Experimental Models and Key Findings:

-

Carrageenan-Induced Paw Edema in Guinea Pigs: In this classic model of acute inflammation, boldine exhibited a dose-dependent anti-inflammatory effect with an oral ED50 of 34 mg/kg.[1][23]

-

Inhibition of Prostaglandin Biosynthesis: In vitro studies using rat aortic rings revealed that boldine is an effective inhibitor of prostaglandin biosynthesis, with a 53% inhibition at a concentration of 75 µM.[1][23] This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs).

-

CCl4-Induced Chronic Liver Injury in Rats: Boldine treatment downregulated the expression of key inflammatory mediators, including NF-κB, TNF-α, Cox-2, and IL-1β, thereby suppressing hepatic inflammation.[15]

Experimental Protocols: A Practical Guide

Thioacetamide (TAA)-Induced Hepatotoxicity in Rats

This protocol is designed to induce acute liver injury to evaluate the hepatoprotective effects of a test compound like boldine.

Materials:

-

Male Wistar rats (180-220 g)

-

Thioacetamide (TAA)

-

This compound

-

Saline solution (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Blood collection tubes (with and without anticoagulant)

-

Formalin (10%)

-

Kits for measuring serum ALT and AST

Procedure:

-

Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Grouping: Divide the animals into at least four groups:

-

Group 1: Control (vehicle only)

-

Group 2: TAA only (200 mg/kg, i.p.)

-

Group 3: Boldine (e.g., 10 mg/kg, oral) + TAA

-

Group 4: Boldine (e.g., 20 mg/kg, oral) + TAA

-

-

Dosing:

-

Administer boldine or vehicle orally once daily for a predetermined period (e.g., 3 days).

-

On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of TAA (200 mg/kg, dissolved in saline) to the respective groups.

-

-

Sample Collection: 48 hours after TAA administration, anesthetize the rats.

-

Collect blood via cardiac puncture for serum biochemical analysis.

-

Perfuse the liver with cold saline and then excise it. A portion of the liver should be fixed in 10% formalin for histopathology, and the remainder can be snap-frozen in liquid nitrogen for molecular and biochemical analyses (e.g., oxidative stress markers, mitochondrial function assays).

-

-

Analysis:

-

Measure serum ALT and AST levels.

-

Perform histopathological evaluation of liver sections stained with Hematoxylin and Eosin (H&E).

-

Conduct assays for oxidative stress markers (e.g., MDA, glutathione) and mitochondrial function.

-

Determination of Boldine in Rat Plasma by HPLC

This protocol provides a method for quantifying boldine concentrations in plasma samples from pharmacokinetic studies.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection.

-

C18 analytical column.

-

Boldine standard.

-

Acetonitrile (HPLC grade).

-

Ammonium formate buffer.

-

Chloroform.

-

Rat plasma samples.

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of rat plasma (e.g., 100 µL), add an internal standard.

-

Add a pH buffer and then an extraction solvent like chloroform.

-

Vortex mix and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and ammonium formate buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm) or fluorescence detection (λEX=320nm, λEM=370nm) for higher sensitivity.[11]

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of boldine into blank plasma and processing them alongside the unknown samples.

-

Calculate the concentration of boldine in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

-

Conclusion and Future Directions

The body of evidence from rodent models strongly supports the pharmacological versatility of this compound. Its potent antioxidant, hepatoprotective, neuroprotective, and anti-inflammatory properties, often linked to its ability to block connexin hemichannels, position it as a promising candidate for further drug development. The detailed experimental protocols and pharmacokinetic data presented in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of this natural alkaloid.

Future research should focus on several key areas. Elucidating the precise molecular interactions of boldine with its targets, particularly the different connexin isoforms, will be crucial. Long-term toxicity studies are necessary to establish a comprehensive safety profile. Furthermore, translating the promising findings from rodent models into well-designed clinical trials is the ultimate goal to determine the efficacy of this compound in treating human diseases. The journey from a traditional herbal remedy to a scientifically validated therapeutic agent is well underway for boldine, and the insights gained from continued research in rodent models will be instrumental in navigating the path forward.

References

-

Sáez, J. C., Burrell, J. C., Cahill, C. M., Cullen, D. K., Devi, L. A., Gilbert, R. J., ... & Cardozo, C. P. (2024). Pharmacology of boldine: summary of the field and update on recent advances. eScholarship, University of California. [Link]

-

Icahn School of Medicine at Mount Sinai. (n.d.). Pharmacology of boldine: summary of the field and update on recent advances. [Link]

-

Sáez, J. C., Burrell, J. C., Cahill, C. M., Cullen, D. K., Devi, L. A., Gilbert, R. J., ... & Cardozo, C. P. (2024). Pharmacology of boldine: summary of the field and update on recent advances. Frontiers in Pharmacology, 15, 1378859. [Link]

-

Heidari, R., Rahimi, H. R., & Ameri, S. (2019). Boldine Supplementation Regulates Mitochondrial Function and Oxidative Stress in a Rat Model of Hepatotoxicity. ResearchGate. [Link]

-

Čermanová, J., Hyršová, L., Pavek, P., & Staud, F. (2016). Pharmacokinetics of boldine in control and Mrp2-deficient rats. PubMed. [Link]

-

Nobilis, M., Svoboda, D., Chládek, J., Šícha, J., Kuneš, J., Pour, M., & Vlčková, H. (2013). Development of an HPLC fluorescence method for determination of boldine in plasma, bile and urine of rats and identification of its major metabolites by LC-MS/MS. PubMed. [Link]

-

Sáez, J. C., Burrell, J. C., Cahill, C. M., Cullen, D. K., Devi, L. A., Gilbert, R. J., ... & Cardozo, C. P. (2024). Pharmacology of boldine: summary of the field and update on recent advances. PubMed. [Link]

-

Cardozo, C. P., et al. (2025). Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis. Frontiers in Cellular Neuroscience. [Link]

-

Čermanová, J., Hyršová, L., Pavek, P., & Staud, F. (2016). Pharmacokinetics of Boldine in Control and Mrp2-Deficient Rats. biomed.cas.cz. [Link]

-

Subramaniam, N., Kannan, P., Ashokkumar, K., & Devaki, T. (2019). Hepatoprotective effect of boldine against diethylnitrosamine-induced hepatocarcinogenesis in wistar rats. PubMed. [Link]

-

Sáez, J. C., et al. (2024). Pharmacology of boldine: summary of the field and update on recent advances. eScholarship.org. [Link]

-

Heidari, R., et al. (2022). Potential Effects of Boldine on Oxidative Stress, Apoptosis, and Inflammatory Changes Induced by the Methylprednisolone Hepatotoxicity in Male Wistar Rats. PMC. [Link]

-

Jang, Y. Y., Song, J. H., Shin, Y. K., Han, E. S., & Lee, C. S. (2000). Protective effect of boldine on oxidative mitochondrial damage in streptozotocin-induced diabetic rats. PubMed. [Link]

-

Speisky, H., Cassels, B. K., & Jiménez, J. (1993). Determination of boldine in plasma by high-performance liquid chromatography. PubMed. [Link]

-

Yi, C., Ezan, P., Fernández-Moncada, I., Orellana, J. A., & Sáez, J. C. (2017). Inhibition of glial hemichannels by boldine treatment reduces neuronal suffering in a murine model of Alzheimer's disease. ResearchGate. [Link]

-

Heidari, R., et al. (2025). Hepatoprotective Effect of Boldine in a Bile Duct Ligated Rat Model of Cholestasis/Cirrhosis. ResearchGate. [Link]

-

Čermanová, J., Hyršová, L., Pavek, P., & Staud, F. (2016). Comparison between renal and biliary clearance of boldine and its conjugates with glucuronic acid and sulphate during i.v. infusion. ResearchGate. [Link]

-

Cardozo, C. P., et al. (2025). Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis. PubMed. [Link]

-

Lau, Y. S., et al. (2015). Boldine Ameliorates Vascular Oxidative Stress and Endothelial Dysfunction: Therapeutic Implication for Hypertension and Diabetes. PMC. [Link]

-

Jimenez, J., & Speisky, H. (2000). Biological disposition of boldine: In vitro and in vivo studies. ResearchGate. [Link]

-

O'Brien, P., et al. (2006). Boldine and its antioxidant or health-promoting properties. ResearchGate. [Link]

-

Cardozo, C. P., et al. (2025). Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis. Frontiers. [Link]

-

Boeing, T., et al. (2020). Gastroprotective effect of the alkaloid boldine: Involvement of non-protein sulfhydryl groups, prostanoids and reduction on oxidative stress. ResearchGate. [Link]

-

de Souza, P., et al. (2022). Boldine, an Alkaloid from Peumus boldus Molina, Induces Endothelium-Dependent Vasodilation in the Perfused Rat Kidney: Involvement of Nitric Oxide and Small-Conductance Ca2+-Activated K+ Channel. PubMed Central. [Link]

-

Pascual-García, S., et al. (2022). Natural Compound Boldine Lessens Myotonic Dystrophy Type 1 Phenotypes in DM1 Drosophila Models, Patient-Derived Cell Lines, and HSALR Mice. MDPI. [Link]

-

Toledo, G. A., et al. (2021). Boldine Attenuates Synaptic Failure and Mitochondrial Deregulation in Cellular Models of Alzheimer's Disease. PubMed Central. [Link]

-

Kubínová, R., et al. (2001). Chemoprotective activity of boldine: modulation of drug-metabolizing enzymes. PubMed. [Link]

-

Zeng, R. J., et al. (2014). A novel UPLC-MS/MS method for sensitive quantitation of boldine in plasma, a potential anti-inflammatory agent. OUCI. [Link]

-

Gerhardt, D., et al. (2013). Boldine Attenuates Cancer Cell Growth in an Experimental Model of Glioma In vivo. OMICS International. [Link]

-

Graham, Z. A., et al. (2023). Orally administered boldine reduces muscle atrophy and promotes neuromuscular recovery in a rodent model of delayed nerve repair. PubMed. [Link]

-

Pandurangan, M., et al. (2025). Boldine as a Potent Anticancer Agent: Induction of Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis via Inhibition of Notch Signaling in Human Oral Carcinoma Cells. PubMed. [Link]

-

Backhouse, N., et al. (1994). Anti-inflammatory and antipyretic effects of boldine. Scilit. [Link]

-

Backhouse, N., et al. (1994). Anti-inflammatory and antipyretic effects of boldine. Repositorio Académico - Universidad de Chile. [Link]

-

Backhouse, N., et al. (1994). (PDF) Anti-inflammatory and antipyretic effects of boldine. ResearchGate. [Link]

-

Heidari, R., et al. (2022). (PDF) Potential Effects of Boldine on Oxidative Stress, Apoptosis, and Inflammatory Changes Induced by the Methylprednisolone Hepatotoxicity in Male Wistar Rats. ResearchGate. [Link]

-

Heidari, R., et al. (2019). Boldine Supplementation Regulates Mitochondrial Function and Oxidative Stress in a Rat Model of Hepatotoxicity. Semantic Scholar. [Link]

-

Nagai, K., et al. (2022). Detection of Balenine in Mouse Plasma after Administration of Opah-Derived Balenine by HPLC with PITC Pre-Column Derivatization. MDPI. [Link]

-

Eley, A., et al. (2004). Determination of lamivudine in plasma, amniotic fluid, and rat tissues by liquid chromatography. PubMed. [Link]

Sources

- 1. repositorio.uchile.cl [repositorio.uchile.cl]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of boldine: summary of the field and update on recent advances [escholarship.org]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of boldine: summary of the field and update on recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Boldine Ameliorates Vascular Oxidative Stress and Endothelial Dysfunction: Therapeutic Implication for Hypertension and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of boldine in control and Mrp2-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biomed.cas.cz [biomed.cas.cz]

- 11. Development of an HPLC fluorescence method for determination of boldine in plasma, bile and urine of rats and identification of its major metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential Effects of Boldine on Oxidative Stress, Apoptosis, and Inflammatory Changes Induced by the Methylprednisolone Hepatotoxicity in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective effect of boldine on oxidative mitochondrial damage in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Hepatoprotective effect of boldine against diethylnitrosamine-induced hepatocarcinogenesis in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 21. Boldine Attenuates Synaptic Failure and Mitochondrial Deregulation in Cellular Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacological Effects of Boldine Hydrochloride on Dopaminergic and Serotonergic Receptor Systems

Prepared by: Gemini, Senior Application Scientist

Abstract

Boldine, an aporphine alkaloid naturally occurring in the Chilean boldo tree (Peumus boldus), has a long history in folk medicine and is increasingly recognized for its diverse pharmacological properties, including potent antioxidant and neuroprotective effects.[1][2] This technical guide provides a comprehensive analysis of the molecular interactions between boldine hydrochloride and two critical neurotransmitter systems: the dopaminergic and serotonergic pathways. We will delve into its receptor binding affinities, functional activities as a receptor antagonist, and the causal reasoning behind the experimental designs used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of boldine's mechanism of action and its potential as a scaffold for novel therapeutics targeting neurological and psychiatric disorders.

Introduction: Boldine as a Multifaceted Bioactive Alkaloid

Boldine ((S)-2,9-dihydroxy-1,10-dimethoxyaporphine) is the primary active alkaloid in the leaves and bark of the boldo tree.[2] While extensively studied for its powerful free-radical scavenging and anti-inflammatory capabilities, its neuropharmacological profile is of significant interest.[3][4][5] Beyond its well-documented antioxidant activity, boldine interacts with several specific molecular targets, including connexin hemichannels and various G-protein coupled receptors (GPCRs).[1][6] This guide focuses specifically on its effects on dopamine and serotonin receptors, which are pivotal in regulating mood, cognition, motor control, and reward pathways. Understanding these interactions is crucial for evaluating its therapeutic potential for conditions such as Parkinson's disease, schizophrenia, depression, and chemotherapy-induced nausea.[2][7]

Interaction with the Dopaminergic System

The dopaminergic system, with its D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families, is a primary target for drugs treating psychosis, motor disorders, and addiction. Boldine has been shown to interact directly with these receptors, although its in vitro and in vivo profiles present a complex picture.

In Vitro Receptor Binding and Antagonist Activity

Radioligand binding assays using rat striatal membranes have been fundamental in defining boldine's affinity for dopamine receptors. These experiments quantify the ability of a test compound (boldine) to displace a specific, high-affinity radiolabeled ligand from its receptor.

-

D1-like Receptors: Boldine displaces the selective D1-like antagonist [³H]-SCH 23390 with an IC50 value of approximately 0.4 µM (400 nM).[8][9]

-

D2-like Receptors: Similarly, it displaces the selective D2-like antagonist [³H]-raclopride with an IC50 value of around 0.5 µM (520 nM).[8][9]

These sub-micromolar affinities indicate a moderate but significant interaction with both major dopamine receptor families, classifying boldine as a dopamine receptor antagonist.[8]

Data Summary: Boldine Affinity for Dopamine Receptors

| Receptor Family | Radioligand | Tissue Source | IC50 Value (nM) | Reference |

|---|---|---|---|---|

| D1-like | [³H]-SCH 23390 | Rat Striatum | 400 | [8][9] |

| D2-like | [³H]-raclopride | Rat Striatum | 520 |[8][9] |

The In Vitro vs. In Vivo Discrepancy

A critical aspect of boldine's pharmacology is the observed disconnect between its respectable in vitro binding affinity and its weak central dopaminergic antagonist activity in vivo.[9]

-

In Vivo Receptor Occupancy: When administered to rats at a high dose (40 mg/kg, i.p.), boldine did not significantly displace [³H]-raclopride from striatal D2-like receptors and only produced a minor (25%) reduction in [³H]-SCH 23390 binding to D1-like receptors.[8][9]

-

Behavioral Models: In mice, the same dose of boldine failed to inhibit stereotypical behaviors (climbing, sniffing) induced by the dopamine agonist apomorphine.[1][9] However, it did reduce apomorphine-induced yawning and penile erection in rats, behaviors modulated by D2-like receptors, suggesting some level of in vivo activity, albeit at high concentrations.[1][9][10]

Causality Behind the Discrepancy: This evidence strongly suggests that while boldine possesses the molecular structure to bind to dopamine receptors, it likely has poor central nervous system (CNS) bioavailability. This could be due to two primary factors:

-

Limited Blood-Brain Barrier (BBB) Penetration: The physicochemical properties of boldine may restrict its ability to efficiently cross the BBB and reach therapeutic concentrations in the brain.[10]

-

Rapid Metabolism: Orally administered boldine is known to undergo rapid first-pass metabolism, primarily through glucuronidation in the liver, leading to a short plasma half-life.[8]

Neuroprotective Role in Dopaminergic Pathways

Separate from its direct receptor antagonism, boldine's potent antioxidant properties offer a neuroprotective mechanism relevant to dopaminergic neurons, which are particularly vulnerable to oxidative stress. It has been shown to protect against dopamine-induced mitochondrial dysfunction and cell death in PC12 cells, a common model for dopaminergic neurons.[3] This protection is achieved by scavenging reactive oxygen species (ROS) and inhibiting the formation of toxic melanin from dopamine oxidation.[3]

Interaction with the Serotonergic System

Boldine's activity extends to the serotonergic system, particularly the 5-HT₃ and 5-HT₂ receptor subtypes. This interaction opens avenues for therapeutic applications in gastrointestinal disorders and psychiatry.

Competitive Antagonism at 5-HT₃ Receptors

The 5-HT₃ receptor is a ligand-gated ion channel, distinct from other serotonin GPCRs. Its activation leads to rapid depolarization and is involved in emesis and gut motility.

-

Receptor Subtype Selectivity: Using functional assays in HEK293 cells, boldine was identified as a competitive antagonist of both homomeric 5-HT₃A and heteromeric 5-HT₃AB receptors.[7] It demonstrated a 6.5- to 10-fold higher potency for the 5-HT₃A subtype.[7]

-

Functional Inhibition: Boldine effectively reduces 5-HT-induced calcium influx in these cells with an IC50 value of approximately 5 µM.[1][7]

This antagonistic action at 5-HT₃ receptors is the likely mechanism behind the traditional use of boldo extracts for gastrointestinal ailments and suggests its potential as a treatment for irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting (CINV).[7]

Experimental Protocol: Calcium Influx Functional Assay

Objective: To determine the functional antagonist activity of boldine at 5-HT₃ receptors.

Principle: HEK293 cells stably expressing 5-HT₃ receptors are loaded with a calcium-sensitive fluorescent dye. Activation of the 5-HT₃ ion channel by serotonin causes an influx of Ca²⁺, leading to an increase in fluorescence. An antagonist like boldine will inhibit this fluorescence increase in a dose-dependent manner.

Step-by-Step Methodology:

-

Cell Culture: Culture HEK293 cells stably transfected with the human 5-HT₃A or 5-HT₃AB receptor subunits in appropriate media. [7]2. Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add buffer containing various concentrations of this compound and incubate for 10-20 minutes.

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Initiate reading to establish a baseline fluorescence.

-

Inject a solution of serotonin (at a concentration that elicits ~80% of the maximal response, EC80) into all wells.

-

Continue to measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak - baseline) for each well.

-

Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).

-

Plot the percent inhibition against the log concentration of boldine and fit to a dose-response curve to calculate the IC50 value.

-

Conclusion and Future Directions

This compound presents a dual-action profile, functioning as a moderate antagonist at both D1/D2-like dopaminergic receptors and serotonergic 5-HT₃ receptors in vitro. [7][8][9]Its potent antioxidant properties provide an additional, receptor-independent neuroprotective mechanism. [3][11]The significant discrepancy between its in vitro affinity and in vivo efficacy, particularly for dopaminergic targets, underscores the challenges of bioavailability and metabolism, which are common hurdles in natural product drug discovery. [8][9] The true potential of boldine may lie in its utility as a chemical scaffold. The demonstrated success in creating derivatives with nanomolar potency for 5-HT₂ receptors showcases a promising path forward. [12]Future research should focus on:

-

Medicinal Chemistry Optimization: Synthesizing boldine analogs with improved BBB penetration and reduced susceptibility to metabolic inactivation.

-

Advanced In Vivo Studies: Evaluating optimized derivatives in animal models of psychosis, depression, and emesis to validate their therapeutic potential.

-